- Optically rewritable transparent liquid crystal displays enabled by light-driven chiral fluorescent molecular switches, Advanced Materials (Weinheim, 2019, 31(10),

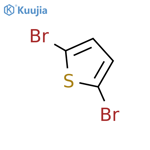

Cas no 932-95-6 (2,5-Thiophenedicarboxaldehyde)

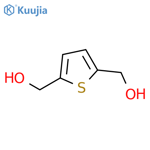

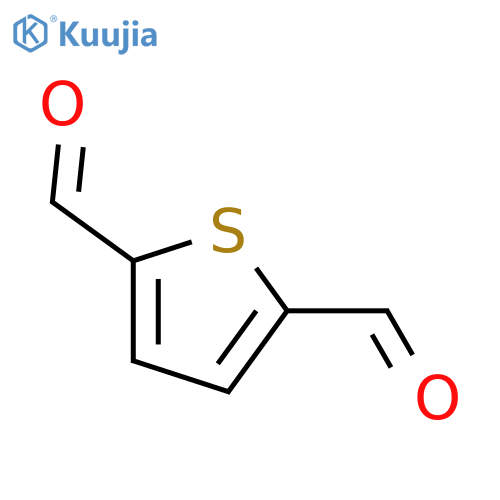

2,5-Thiophenedicarboxaldehyde structure

商品名:2,5-Thiophenedicarboxaldehyde

2,5-Thiophenedicarboxaldehyde 化学的及び物理的性質

名前と識別子

-

- Thiophene-2,5-dicarbaldehyde

- 2,5-Thiophenedicarboxaldehyde

- 2,5-diformylthiophene

- Thiophene-2,5-dicarboxaldehyde

- 2,5-Thienodicarboxaldehyde

- 2,5-Thiophenedial

- 2,5-Thiophenedicarbaldehyde

- Thiophene-2,5-dialdehyde

- OTMRXENQDSQACG-UHFFFAOYSA-N

- 2,5-Diformylthiophen

- BIDD:GT0835

- 2,5-thiophene dicarboxaldehyde

- BCP27894

- 3546AF

- STL324623

- SBB000080

- FCH1114698

- 2,5-THIOPHENENEDICARBOXALDEHYDE

- OR

- A844510

- SCHEMBL178830

- EN300-624191

- FT-0600251

- 932-95-6

- AM20080613

- AS-38473

- 2,5-Thiophenedicarboxaldehyde, 99%

- CHEMBL2229528

- MFCD00216592

- AKOS015855708

- DTXSID50343151

- InChI=1/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4

- AC-5193

- CS-W016463

- DB-005145

- XH0625

-

- MDL: MFCD00216592

- インチ: 1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H

- InChIKey: OTMRXENQDSQACG-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CC=C(C=O)S1

計算された属性

- せいみつぶんしりょう: 139.993201g/mol

- ひょうめんでんか: 0

- XLogP3: 1.2

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 139.993201g/mol

- 単一同位体質量: 139.993201g/mol

- 水素結合トポロジー分子極性表面積: 62.4Ų

- 重原子数: 9

- 複雑さ: 110

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Yellow to Brown Solid

- 密度みつど: 1.327 (estimate)

- ゆうかいてん: 115-117 °C (lit.)

- ふってん: 226.66°C (rough estimate)

- フラッシュポイント: 136.5°C

- 屈折率: 1.5300 (estimate)

- PSA: 62.38000

- LogP: 1.37310

- ようかいせい: 未確定

- FEMA: 3184

2,5-Thiophenedicarboxaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:2-8 °C

2,5-Thiophenedicarboxaldehyde 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,5-Thiophenedicarboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A507112-250mg |

2,5-Thiophenedicarboxaldehyde |

932-95-6 | 95% | 250mg |

$14.0 | 2025-02-25 | |

| Chemenu | CM199924-5g |

Thiophene-2,5-dicarbaldehyde |

932-95-6 | 97% | 5g |

$189 | 2024-07-19 | |

| abcr | AB243873-250 mg |

Thiophene-2,5-dicarboxaldehyde, 95%; . |

932-95-6 | 95% | 250MG |

€92.10 | 2022-05-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046953-25g |

Thiophene-2,5-dicarbaldehyde |

932-95-6 | 98% | 25g |

¥2915.00 | 2024-04-25 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032678-1g |

2,5-Thiophenedicarboxaldehyde |

932-95-6 | 95% | 1g |

¥180 | 2024-05-20 | |

| eNovation Chemicals LLC | D606719-100g |

2,5-Thiophenedicarboxaldehyde |

932-95-6 | 97% | 100g |

$1800 | 2024-06-05 | |

| Apollo Scientific | OR28138-1g |

Thiophene-2,5-dicarboxaldehyde |

932-95-6 | 98% | 1g |

£17.00 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PP592-1g |

2,5-Thiophenedicarboxaldehyde |

932-95-6 | 95% | 1g |

¥360.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PP592-200mg |

2,5-Thiophenedicarboxaldehyde |

932-95-6 | 95% | 200mg |

¥139.0 | 2022-06-10 | |

| Chemenu | CM199924-25g |

Thiophene-2,5-dicarbaldehyde |

932-95-6 | 97% | 25g |

$423 | 2021-08-05 |

2,5-Thiophenedicarboxaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; -70 °C; 1 h, -70 °C

1.2 -70 °C; -70 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -70 °C; -70 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C → 0 °C

1.2 0 °C; 2 h, rt

1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C

1.4 -78 °C; overnight, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C

1.4 -78 °C; overnight, rt

リファレンス

- The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips, Tetrahedron Letters, 2013, 54(22), 2795-2798

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 15 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 15 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

リファレンス

- Preparation of (heterocyclylcarbonyl)aspartic acid derivatives as caspase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, reflux

1.2 Solvents: Hexane ; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Solvents: Hexane ; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

リファレンス

- Pi-Extended Ethynyl 21,23-Dithiaporphyrins: A Synthesis and Comparative Study of Electrochemical, Optical, and Self-Assembling Properties, Journal of Organic Chemistry, 2015, 80(19), 9401-9409

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -78 °C; 1.5 h, -78 °C

1.2 -78 °C; -78 °C → rt; 30 min, rt

1.3 Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 -78 °C; -78 °C → rt; 30 min, rt

1.3 Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- Selective Anionic Polymerization of 2,5-Divinylthiophene Derivatives, Macromolecules (Washington, 2021, 54(17), 8173-8181

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Hydrochloric acid

リファレンス

- Preparation of 2,5-thiophenedicarboxaldehyde, Bulletin of the Chemical Society of Japan, 1964, 37(8), 1197-1200

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1.5 h, reflux

1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt

1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt

リファレンス

- New core-substituted with electron-donating group 1,8-naphthalimides towards optoelectronic applications, Journal of Luminescence, 2015, 166, 22-39

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Lithium acetate , Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, 25 °C

リファレンス

- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex, Catalysts, 2021, 11(10),

ごうせいかいろ 9

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 20 min, -30 °C

1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C

1.3 Solvents: Tetrahydrofuran ; 12 h, rt

1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C

1.3 Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

- Preparation of photovoltaic bulk phase material based on rhodanine and application thereof in organic solar cell, China, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 40 °C → reflux; 30 min, reflux

1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6

1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6

リファレンス

- Organic electroluminescent elements containing thiophene-imidazol compounds, displays having them, and image sensors having them, Japan, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt

1.2 -78 °C; 2 h, -78 °C

1.3 Reagents: Water ; pH 7

1.2 -78 °C; 2 h, -78 °C

1.3 Reagents: Water ; pH 7

リファレンス

- Linear and nonlinear luminescence properties of thiophene based materials, Journal of the Serbian Chemical Society, 2005, 70(2), 201-208

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, rt; rt → -78 °C

1.2 1 h, -78 °C; 2 h, rt

1.3 Reagents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 1 h, -78 °C; 2 h, rt

1.3 Reagents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

リファレンス

- Single- and two-photon excited fluorescence of a new thiophene derivative, Jinan Daxue Xuebao, 2004, 18(4), 350-352

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1.5 h, 70 °C

1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt

1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt

リファレンス

- Preparation of two-dimensional strong fluorescent polyaniline material with metal ion detection performance, China, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt → 50 °C; 1 h, 50 °C

1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

リファレンス

- Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block, Organic Letters, 2021, 23(9), 3481-3485

ごうせいかいろ 19

ごうせいかいろ 20

2,5-Thiophenedicarboxaldehyde Raw materials

- thiophene-2,5-diyldimethanol

- Nitrone, α,α′-2,5-thiophenediylbis[N-[p-(dimethylamino)phenyl]-

- Thiophene, 2-bromo-5-(diethoxymethyl)-

- 2,5-Dibromothiophene

- 2-(2-Thienyl)-1,3-dioxolane

2,5-Thiophenedicarboxaldehyde Preparation Products

2,5-Thiophenedicarboxaldehyde 関連文献

-

Alina Brzeczek,Katarzyna Piwowar,Wojciech Domagala,Miko?aj M. Miko?ajczyk,Krzysztof Walczak,Pawel Wagner RSC Adv. 2016 6 36500

-

Abdullah Mohammed Al-Majid,Abdullah Saleh Alammari,Saeed Alshahrani,Matti Haukka,Mohammad Shahidul Islam,Assem Barakat RSC Adv. 2022 12 6149

-

Yen-Wen Huang,Yan-Cheng Lin,Jian-Sian Li,Wen-Chang Chen,Chu-Chen Chueh J. Mater. Chem. C 2021 9 9473

-

4. Complexes of ligands providing endogenous bridges. Part 2. The non-template synthesis of tetraimine Schiff base macrocycles derived from 1,3-diamino-2-hydroxypropaneDavid E. Fenton,Richard Moody J. Chem. Soc. Dalton Trans. 1987 219

-

5. Dinucleating macrocyclic Schiff bases derived from thiophene and their metal complexes: the crystal structures of a free macrocycle and of a disilver complexNeil A. Bailey,Michael M. Eddy,David E. Fenton,Stephen Moss,Anuradha Mukhopadhyay,Geraint Jones J. Chem. Soc. Dalton Trans. 1984 2281

-

Niklas Keller,Thomas Bein Chem. Soc. Rev. 2021 50 1813

-

Chengqun Xu,Xiaolu Liu,Haiyang Liu,Dezhi Li,Yuchen Yang,Shiyin Lin,Donghua Fan,Hui Pan J. Mater. Chem. A 2022 10 21031

-

8. Binuclear copper(I) complexes of a 24-membered macrocycle (L1) derived from 2,5-diformylthiophene and 3-thiapentane-1,5-diamine. Crystal and molecular structure of [Cu2L1(NCS)][ClO4]; a unique example of a single end-to-end bridging thiocyanate between copper(I) atomsAidan Lavery,S. Martin Nelson,Michael G. B. Drew J. Chem. Soc. Dalton Trans. 1987 2975

-

Yankai Zhou,Qian Che,Weifeng Zhang,Hao Li,Xuyang Wei,Xitong Liu,Liping Wang,Gui Yu Polym. Chem. 2023 14 2333

-

10. Cost-effective dopant-free star-shaped oligo-aryl amines for high performance perovskite solar cellsJun-Ying Feng,Kuan-Wen Lai,Yuan-Shin Shiue,Ashutosh Singh,CH. Pavan Kumar,Chun-Ting Li,Wen-Ti Wu,Jiann T. Lin,Chih-Wei Chu,Chien-Cheng Chang,Chao-chin Su J. Mater. Chem. A 2019 7 14209

932-95-6 (2,5-Thiophenedicarboxaldehyde) 関連製品

- 88-15-3(2-Acetylthiophene)

- 872-55-9(2-Ethylthiophene)

- 554-14-3(2-Methylthiophene)

- 98-03-3(Thiophene-2-carbaldehyde)

- 932-41-2(2,3-Thiophenedicarboxaldehyde)

- 492-97-7(2,2’-Bithiophene)

- 636-72-6(Thiophen-2-ylmethanol)

- 638-02-8(2,5-Dimethylthiophene)

- 632-16-6(2,3-Dimethylthiophene)

- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde

清らかである:99%

はかる:25g

価格 ($):375.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ